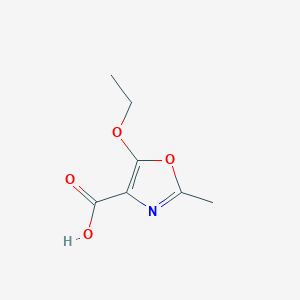

5-Ethoxy-2-methyloxazole-4-carboxylic acid

Description

Significance of Oxazole (B20620) Heterocycles in Advanced Organic Synthesis and Chemical Biology

Oxazole heterocycles are five-membered aromatic rings containing one oxygen and one nitrogen atom. alliedacademies.orgtandfonline.com This structural motif is a cornerstone in organic synthesis and chemical biology due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. museonaturalistico.it The oxazole ring is considered a valuable scaffold in medicinal chemistry, often engaging with enzymes and receptors through various non-covalent interactions. tandfonline.com

The versatility of the oxazole nucleus allows for the development of novel compounds with potential therapeutic applications. tandfonline.com Researchers have been drawn to these heterocycles for their diverse pharmacological properties, which include antimicrobial, anticancer, anti-inflammatory, and antiviral activities. museonaturalistico.it The ability to synthesize a wide range of oxazole derivatives is crucial for exploring structure-activity relationships (SAR), a key aspect of rational drug design. museonaturalistico.it This understanding enables the optimization of compounds to enhance efficacy and minimize potential toxicity. tandfonline.com

Contextual Overview of Oxazole-4-Carboxylic Acid Derivatives

Within the large family of oxazole-containing molecules, oxazole-4-carboxylic acid derivatives represent a significant subclass. These compounds are characterized by a carboxylic acid group attached to the 4-position of the oxazole ring. guidechem.com This functional group provides a handle for further chemical modifications, making them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. guidechem.com

The synthesis of oxazole-4-carboxylic acid derivatives has been an area of active research. For instance, Fe(II)-catalyzed isomerization of certain isoxazole (B147169) precursors can yield methyl oxazole-4-carboxylates. researchgate.netacs.org Furthermore, naturally occurring 2,5-disubstituted oxazole-4-carboxylic acid derivatives, named macrooxazoles, have been isolated from fungi and exhibit antimicrobial and anti-biofilm activities. nih.govnih.gov The study of these derivatives is not only important for discovering new bioactive compounds but also for developing efficient synthetic methodologies.

Research Rationale and Focus on 5-Ethoxy-2-methyloxazole-4-carboxylic acid

The specific focus on this compound is driven by the desire to understand the impact of particular substituents on the chemical and physical properties of the oxazole-4-carboxylic acid core. The ethoxy group at the 5-position and the methyl group at the 2-position are expected to influence the molecule's electronic and steric characteristics, which in turn can affect its reactivity and potential biological activity.

While extensive literature exists on various oxazole derivatives, detailed research findings specifically on this compound are less common. This targeted investigation aims to fill this knowledge gap by providing a comprehensive analysis of its properties and potential applications.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, based on available data.

| Property | Value |

| Molecular Formula | C7H9NO4 |

| Molecular Weight | 171.15 g/mol abichem.com |

| InChI | InChI=1S/C7H9NO4/c1-3-11-7-5(6(9)10)8-4(2)12-7/h3H2,1-2H3,(H,9,10) uni.lu |

| InChIKey | HHTFVMCJEPXTAQ-UHFFFAOYSA-N uni.lu |

| SMILES | CCOC1=C(N=C(O1)C)C(=O)O uni.lu |

| CAS Number | 3357-56-0 abichem.com |

This table presents key identifiers and properties of the compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-3-11-7-5(6(9)10)8-4(2)12-7/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTFVMCJEPXTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483110 | |

| Record name | 5-Ethoxy-2-methyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3357-56-0 | |

| Record name | 5-Ethoxy-2-methyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 5 Ethoxy 2 Methyloxazole 4 Carboxylic Acid

Reactivity of the Oxazole (B20620) Heterocyclic Core

The oxazole ring in 5-Ethoxy-2-methyloxazole-4-carboxylic acid is an electron-rich aromatic system, a characteristic that is further enhanced by the presence of the C-5 ethoxy and C-2 methyl substituents. This electronic nature primarily dictates its susceptibility to electrophilic attack and influences the strategies for its functionalization.

Regioselectivity in Electrophilic Substitution Reactions (e.g., C-5 Position Activation)

While specific experimental data on the electrophilic substitution of this compound is not extensively documented, the regioselectivity can be predicted based on the electronic properties of the substituents on the oxazole ring. The C-5 ethoxy group is a strong activating group, directing electrophiles to the ortho and para positions. In the context of the oxazole ring, this would correspond to the C-4 and C-2 positions. However, the C-4 position is already substituted with a carboxylic acid group. Therefore, electrophilic attack would be expected to be directed towards the C-2 position.

Conversely, the C-2 methyl group is a weaker activating group, also directing to the ortho and para positions (C-4 and C-5). The carboxylic acid at C-4 is a deactivating group, which would disfavor electrophilic attack at adjacent positions. The cumulative effect of these groups suggests that the C-5 position, activated by the ethoxy group, is the most likely site for electrophilic substitution, should the C-4 carboxylic acid be replaced or modified. However, with the current substitution pattern, the ring is generally deactivated towards electrophilic attack due to the presence of the carboxylic acid.

Nucleophilic Substitution Patterns and Influence of Functional Groups

Nucleophilic substitution on the oxazole ring of this compound is generally not favored due to the electron-rich nature of the heterocycle. Aromatic nucleophilic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. While the carboxylic acid at C-4 is electron-withdrawing, the strong electron-donating effect of the C-5 ethoxy group counteracts this, making nucleophilic substitution challenging under normal conditions.

However, the functional groups present can influence reactivity in other ways. For instance, the carboxylic acid can be converted into a better leaving group, potentially enabling nucleophilic attack at the C-4 position under specific conditions. Additionally, the reactivity of the oxazole ring can be altered by transformations of the substituents, as will be discussed in the following sections.

Directed Metallation and Lithiation Strategies for Functionalization

Directed metallation, particularly lithiation, offers a powerful strategy for the functionalization of heterocyclic compounds. In a study on the closely related compound, 5-methoxy-2-phenyloxazole, deprotonation at the C-4 position was successfully achieved using n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C. researchgate.netnih.gov This regioselectivity is directed by the methoxy (B1213986) group at the C-5 position. The resulting 4-lithio species could then react with various electrophiles.

This suggests that this compound, after protection of the acidic carboxylic proton, could undergo a similar directed lithiation at the C-4 position, although the presence of the methyl group at C-2 might offer some steric hindrance. The resulting organolithium intermediate would be a versatile synthon for introducing a wide range of functional groups at the C-4 position, following an electrophilic quench.

| Reagent/Condition | Position of Metallation | Subsequent Reaction | Reference |

| n-BuLi or LDA in THF at -78°C | C-4 | Reaction with electrophiles | researchgate.netnih.gov |

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the C-4 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions and Ester Derivative Synthesis

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various standard esterification methods. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction is an equilibrium process, and the use of excess alcohol can drive the reaction towards the formation of the ester. libretexts.org

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol. For instance, treatment of a similar compound, 5-methylisoxazole-4-carboxylic acid, with thionyl chloride (SOCl₂) effectively produces the corresponding acyl chloride, which can then be reacted with an amine to form an amide. nih.gov A similar approach could be employed for the synthesis of esters of this compound.

| Reaction Type | Reagents | Product |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 5-Ethoxy-2-methyloxazole-4-carbonyl chloride |

| Ester Synthesis from Acyl Chloride | Alcohol | Corresponding Ester |

Amidation Reactions Leading to Carboxamide Derivatives

The synthesis of carboxamide derivatives from this compound is a crucial transformation, leading to compounds with potential biological activity. The existence of 5-Ethoxy-2-methyloxazole-4-carboxamide is confirmed by its own CAS number. orgsyn.org

Amidation can be achieved by reacting the carboxylic acid with an amine. However, this direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid is first activated. As mentioned previously, conversion to the acyl chloride with thionyl chloride provides a highly reactive intermediate that readily reacts with primary or secondary amines to form the corresponding amides. nih.gov

A variety of coupling reagents can also be employed to facilitate the amidation under milder conditions. These reagents activate the carboxylic acid in situ, promoting its reaction with an amine.

| Amidation Method | Reagents | Product |

| Via Acyl Chloride | 1. SOCl₂ 2. Amine | 5-Ethoxy-2-methyloxazole-4-carboxamide derivative |

| Peptide Coupling | Amine, Coupling Reagent (e.g., DCC, EDC) | 5-Ethoxy-2-methyloxazole-4-carboxamide derivative |

Decarboxylation Mechanisms and Methodologies

The decarboxylation of this compound involves the removal of the carboxyl group from the C4 position of the oxazole ring. This transformation is a key step for accessing 4-unsubstituted or 4-functionalized oxazoles. The methodologies for decarboxylating heterocyclic carboxylic acids can generally be categorized as thermal, catalytic, or radical-based processes.

For α-oxocarboxylic acids, which share some electronic similarities with oxazole-4-carboxylic acids, decarboxylation can be facilitated to produce acyl radicals under aerobic conditions, often activated by a Lewis acid. researchgate.net Transition-metal catalysis is another prominent strategy. Cobalt-catalyzed decarboxylative cross-coupling reactions have been developed for the C-H functionalization of oxazoles with α-oxocarboxylic acids, proceeding through a radical decarboxylative process. researchgate.netacs.org Similarly, palladium-catalyzed methods have been employed for the decarboxylative addition and cyclization of aromatic carboxylic acids to form oxazole rings. acs.org Silver-catalyzed oxidative decarboxylation of α-oxocarboxylates has also been shown to be an effective method for constructing oxazole rings. nih.govrsc.org

Given these precedents, the decarboxylation of this compound could likely be achieved under thermal conditions, potentially enhanced by copper catalysis, or through various transition-metal-catalyzed protocols that proceed via radical or organometallic intermediates.

| Methodology | Typical Reagents & Conditions | Probable Intermediate | Expected Product |

| Thermal Decarboxylation | High temperature, potentially with a metal catalyst (e.g., Cu) | Carbanion or radical at C4 | 5-Ethoxy-2-methyloxazole |

| Catalytic Decarboxylation | Pd, Co, or Ag catalysts; often with oxidants | Acyl radical or organometallic species | 5-Ethoxy-2-methyloxazole or cross-coupled product |

Ring Transformations and Rearrangement Reactions

The oxazole ring in this compound is a versatile scaffold that can undergo various transformations, leading to isomeric structures or entirely different heterocyclic systems.

Isoxazole-to-Oxazole Isomerizations (e.g., Photoinduced, Base-Mediated Rearrangements)

While the starting compound is an oxazole, the isomerization between oxazoles and isoxazoles is a well-documented process, often proceeding through a common intermediate. nih.govacs.org These rearrangements are typically induced by photolysis or treatment with a base.

Photoinduced isomerization of isoxazoles to oxazoles proceeds via the homolytic cleavage of the weak N-O bond upon UV irradiation, forming a key acyl azirine intermediate. nih.govacs.orgacs.org This azirine can then rearrange to the more stable oxazole. The efficiency of this photoisomerization can be influenced by the substituents on the ring, which affect the absorption spectra of the isomers. chemrxiv.org Continuous flow processes have been developed to make this a rapid and scalable transformation. acs.org

Base-mediated rearrangements have also been observed, where isoxazoles convert to oxazoles under basic conditions. For instance, 3-aryltetrahydrobenzisoxazoles have been shown to rearrange to 2-aryltetrahydrobenzoxazoles with bases like cesium carbonate. rsc.org This transformation is proposed to proceed through a catalytic mechanism. rsc.org

Although starting from this compound, exposure to UV light or certain basic conditions could potentially initiate a reversible or irreversible transformation involving an azirine intermediate, which is a cornerstone of isoxazole-oxazole interconversion chemistry.

| Rearrangement Type | Conditions | Key Intermediate | Potential Outcome |

| Photoinduced | UV light (200–330 nm), often in a flow reactor nih.govacs.org | Acyl azirine nih.govacs.org | Isomerization or degradation |

| Base-Mediated | Various bases (e.g., Cs₂CO₃, alkoxides) rsc.orgbeilstein-journals.org | Azirine or nitrile ylide rsc.org | Rearrangement to an isomeric structure |

Oxazole Ring Opening and Subsequent Recyclization to Other Heterocycles

The oxazole ring is susceptible to cleavage under nucleophilic attack, and the resulting open-chain intermediates can be trapped or can recyclize to form a variety of other heterocyclic systems. tandfonline.comresearchgate.net This reactivity allows oxazoles to serve as valuable precursors for other important heterocycles.

For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage followed by recyclization to form imidazoles. pharmaguideline.com Similarly, transformations to pyrroles, pyrimidines, pyrazoles, and thiazoles have been reported. tandfonline.com The reaction often begins with a nucleophilic attack on the oxazole ring, which can be facilitated by the substituents present. pharmaguideline.com In the case of this compound, the electron-donating ethoxy group at C5 and the methyl group at C2 would influence the regioselectivity of the initial nucleophilic attack. The carboxylic acid group at C4 adds another layer of complexity, potentially participating in or directing the course of the reaction.

| Target Heterocycle | Typical Reagents | General Mechanism |

| Imidazole | Ammonia, Formamide pharmaguideline.com | Nucleophilic addition, ring opening, recyclization tandfonline.com |

| Pyrrole | Various (e.g., via Cornforth rearrangement) tandfonline.com | Rearrangement or ring-opening/recyclization |

| Pyrimidine | Various nucleophiles tandfonline.com | Nucleophilic addition, ring opening, recyclization tandfonline.com |

| Thiazole | Thiolating agents | Ring opening and sulfur incorporation |

Diels-Alder Reactions and Cycloaddition Chemistry

Oxazoles can function as diene components in Diels-Alder [4+2] cycloaddition reactions, particularly with electrophilic dienophiles. tandfonline.comwikipedia.org This reaction is a powerful tool for the synthesis of substituted pyridine (B92270) derivatives. wikipedia.orgoup.com The initial cycloaddition adduct contains an oxygen bridge, which is often unstable and can be readily eliminated, sometimes with acid catalysis, to yield the aromatic pyridine ring. wikipedia.org

The reactivity of the oxazole as a diene is significantly enhanced by the presence of electron-donating substituents on the ring. pharmaguideline.com In this compound, the 5-ethoxy group is a strong electron-donating group, which would be expected to activate the oxazole ring for Diels-Alder reactions. The reaction would likely proceed by cycloaddition across the C2 and C5 positions. The nature of the dienophile would determine the substitution pattern of the resulting pyridine. This strategy is famously used in the synthesis of Vitamin B6, where a 5-alkoxyoxazole is a key intermediate. wikipedia.orgoup.com

| Dienophile Type | Expected Initial Adduct | Final Product |

| Alkenes (e.g., ethylene) nih.govacs.org | Bicyclic adduct with an oxo bridge | Substituted Pyridine |

| Alkynes pharmaguideline.com | Bicyclic adduct with an oxo bridge | Substituted Pyridine |

| N-Phenylmaleinimide oup.com | Bicyclic imide adduct | Fused Pyridine System |

| Dimethyl maleate (B1232345) oup.com | Bicyclic ester adduct | Pyridine dicarboxylate |

Oxidation and Reduction Chemistry of the Oxazole Framework

The oxazole ring exhibits susceptibility to both oxidation and reduction, which can lead to either functionalization or cleavage of the heterocyclic core.

Oxidation: The oxazole ring is generally considered to be easily oxidized. tandfonline.com Oxidation can occur at the C4 position, leading to cleavage of the C-C bond. tandfonline.com Strong oxidizing agents like potassium permanganate (B83412) or ozone can open the oxazole ring, leading to the formation of open-chain products like acids, amides, or imides. pharmaguideline.comnih.gov Photo-oxidation with singlet oxygen is also a common reaction, proceeding via a [4+2] cycloaddition to form an unstable bicyclic endoperoxide, which then rearranges to products like triamides. nih.gov For certain substituted 2H-oxazoles, enzymatic oxidation by aldehyde oxidase in the liver cytosol has been shown to convert them to 2-oxazolones. nih.gov

Reduction: The reduction of the oxazole ring can also lead to ring-opened products or to the corresponding oxazolines (dihydrooxazoles). tandfonline.compharmaguideline.com For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can result in ring opening. tandfonline.com Catalytic hydrogenation may lead to the formation of oxazolines or further reduced products. princeton.edu The specific outcome of the reduction of this compound would depend on the reducing agent and the reaction conditions employed.

| Transformation | Reagent(s) | General Outcome |

| Oxidation | ||

| Ring Oxidation | Aldehyde Oxidase (enzymatic) nih.gov | 2-Oxazolone derivative |

| Photo-oxidation | Singlet Oxygen (¹O₂) nih.gov | Ring cleavage to form triamides via an endoperoxide |

| Strong Oxidation | KMnO₄, O₃ pharmaguideline.com | Ring cleavage to form amides, imides, or acids |

| Reduction | ||

| Catalytic Hydrogenation | H₂, Pd/C or other catalysts | Formation of oxazoline (B21484) or ring-opened products |

| Chemical Reduction | Ni/Al alloy, aq. KOH tandfonline.com | Ring opening |

Advanced Spectroscopic and Analytical Characterization of 5 Ethoxy 2 Methyloxazole 4 Carboxylic Acid and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

Proton NMR (¹H-NMR) Analysis

The ¹H-NMR spectrum of 5-Ethoxy-2-methyloxazole-4-carboxylic acid is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The ethoxy group will give rise to a triplet and a quartet. The methyl group at the 2-position of the oxazole (B20620) ring will appear as a singlet, and the carboxylic acid proton will also be a singlet, typically with a broad appearance and a chemical shift that can vary depending on the solvent and concentration.

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -COOH | 10.0 - 13.0 | Singlet (broad) | N/A |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet | ~7.0 |

| -CH₃ (ring) | 2.4 - 2.6 | Singlet | N/A |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield region of the spectrum. The carbons of the oxazole ring will have characteristic chemical shifts, and the ethoxy and methyl carbons will appear in the upfield region.

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C5 (Oxazole Ring) | 160 - 165 |

| C2 (Oxazole Ring) | 155 - 160 |

| C4 (Oxazole Ring) | 110 - 115 |

| -OCH₂CH₃ | 65 - 70 |

| -CH₃ (ring) | 10 - 15 |

| -OCH₂CH₃ | 13 - 16 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and heterocyclic systems.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by a very broad absorption band in the high-frequency region due to the O-H stretching of the carboxylic acid dimer, a result of strong hydrogen bonding. A sharp and intense peak corresponding to the C=O stretching of the carboxylic acid will also be a key feature. The C-O stretching of the ether and carboxylic acid, as well as vibrations of the oxazole ring, will appear in the fingerprint region.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| C=N Stretch (Oxazole Ring) | 1620 - 1650 | Medium |

| C=C Stretch (Oxazole Ring) | 1550 - 1580 | Medium |

| C-O Stretch (Ether & Carboxylic Acid) | 1200 - 1300 | Strong |

| O-H Bend (Carboxylic Acid) | 900 - 950 | Medium, Broad |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is typically weak in Raman, the C=C and C=N stretching vibrations of the oxazole ring are expected to show strong signals. The C=O stretch will also be visible.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Medium |

| C=N Stretch (Oxazole Ring) | 1620 - 1650 | Strong |

| C=C Stretch (Oxazole Ring) | 1550 - 1580 | Strong |

| Ring Breathing (Oxazole) | ~1000 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₉NO₄), the molecular weight is 171.15 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) at m/z 171 would be expected. The fragmentation pattern can provide further structural confirmation.

The PubChem database provides predicted collision cross-section data for various adducts of this compound, which is useful for advanced mass spectrometry techniques like ion mobility-mass spectrometry. chemicalbook.com

Predicted Mass Spectrometry Data for this compound chemicalbook.com

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 172.06044 |

| [M+Na]⁺ | 194.04238 |

| [M-H]⁻ | 170.04588 |

| [M]⁺ | 171.05261 |

Common fragmentation pathways would likely involve the loss of the ethoxy group (-45 Da), the carboxylic acid group (-45 Da), or a molecule of carbon dioxide (-44 Da) from the deprotonated molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

A representative table of crystallographic data for a related compound is provided below.

| Parameter | 5-Methylisoxazole-4-carboxylic acid nih.gov |

| Crystal System | Orthorhombic |

| Space Group | P nma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| V (ų) | 576.0 (2) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of these absorptions are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the oxazole ring and the carboxylic acid moiety. The oxazole ring itself is a chromophore, and its absorption characteristics are influenced by the nature and position of substituents. globalresearchonline.netresearchgate.net

Studies on related oxazole and isoxazole (B147169) derivatives indicate that the primary π→π* transitions typically occur in the range of 200-300 nm. acs.org The presence of the ethoxy and carboxylic acid groups on the oxazole ring of the title compound is likely to modulate the precise wavelength of maximum absorption (λmax). The ethoxy group, being an auxochrome, may cause a bathochromic (red) shift in the absorption maximum. The solvent environment can also significantly influence the UV-Vis spectrum, with polar solvents often causing shifts in the absorption bands of polar molecules. globalresearchonline.net

| Compound Type | Typical λmax (nm) | Electronic Transition |

| Oxazole Derivatives | 200 - 300 | π→π |

| Isoxazole Derivatives | ~210 | π→π |

It is important to note that the exact λmax for this compound would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds, and for assessing the purity of a substance. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique for the analysis of carboxylic acids. nih.gov

The purity of this compound and the separation of its derivatives can be effectively achieved using reversed-phase HPLC (RP-HPLC). sigmaaldrich.comnih.gov In this mode of chromatography, a nonpolar stationary phase, such as a C18-modified silica (B1680970) gel, is used in conjunction with a polar mobile phase. sigmaaldrich.comresearchgate.net

For the analysis of carboxylic acids like this compound, the pH of the mobile phase is a critical parameter. researchgate.net To ensure good peak shape and retention, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and interaction with the stationary phase. nih.govresearchgate.net Common mobile phase systems consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid such as trifluoroacetic acid (TFA) or formic acid. sigmaaldrich.comresearchgate.net

Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum. sigmaaldrich.com The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. The technique is also scalable for preparative separations to isolate pure compounds or their impurities. nih.gov

A typical set of HPLC conditions for the analysis of related carboxylic acids is presented in the table below.

| Parameter | Typical Conditions |

| Column | C18, 5 µm particle size |

| Mobile Phase | Water:Acetonitrile with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-280 nm |

| Temperature | Ambient |

Computational and Theoretical Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and computational databases, detailed theoretical and computational studies specifically focused on the chemical compound This compound are not publicly available. As a result, a detailed analysis based on the requested outline cannot be provided at this time.

The exploration of a molecule's properties through computational chemistry is a highly specific and research-intensive process. While methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for understanding molecular structure, reactivity, and electronic properties, their application is contingent on dedicated research studies. For many chemical compounds, including what appears to be this compound, such specific computational investigations have not yet been published in the accessible scientific literature.

General information regarding related compounds, such as 5-methylisoxazole-4-carboxylic acid, is available and has been the subject of crystallographic and some computational analysis. researchgate.netnih.govsigmaaldrich.com These studies provide a foundational understanding of the isoxazole and oxazole scaffolds. However, the electronic and steric influences of the ethoxy group at the 5-position and the methyl group at the 2-position of the oxazole ring in the target compound would lead to unique electronic and structural characteristics that cannot be accurately extrapolated from different molecules.

Without specific research on this compound, any attempt to generate the requested data tables and detailed findings for the following topics would be speculative and not based on established scientific findings:

Computational and Theoretical Studies of 5 Ethoxy 2 Methyloxazole 4 Carboxylic Acid

Mechanistic Investigations through Computational Modeling:

Examination of Conical Intersections in Photochemical Rearrangements:There is no available research on the photochemical behavior or conical intersections for this compound.

Further research and dedicated computational studies are required to elucidate the specific properties and behaviors of 5-Ethoxy-2-methyloxazole-4-carboxylic acid.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can corroborate and guide experimental findings. For this compound, theoretical calculations, such as those based on Density Functional Theory (DFT), can offer valuable insights into its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are based on the magnetic shielding of each nucleus, which is influenced by the surrounding electron density. For the ethoxy group, the methylene (B1212753) (-CH2-) protons are expected to be deshielded due to the adjacent electronegative oxygen atom, placing their resonance at a higher chemical shift compared to the terminal methyl (-CH3) protons. wisc.eduyoutube.com The methyl group attached to the oxazole (B20620) ring at the 2-position is also anticipated to have a characteristic chemical shift. The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet at a high chemical shift value, highly dependent on solvent and concentration. libretexts.org

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position. libretexts.org The carbons of the oxazole ring have distinct chemical shifts influenced by the nitrogen and oxygen heteroatoms and the substituents. researchgate.netnih.gov The carbons of the ethoxy group will also show characteristic shifts.

Infrared spectroscopy predictions focus on the vibrational frequencies of the molecule's functional groups. The carboxylic acid moiety is expected to show a very broad O-H stretching band due to strong hydrogen-bonded dimerization. spcmc.ac.inorgchemboulder.com The carbonyl (C=O) stretch of this dimer typically appears as a strong and intense band. spcmc.ac.inorgchemboulder.comspectroscopyonline.com The ethoxy group will contribute C-O stretching vibrations. orgchemboulder.com

While specific experimental data for this compound is not widely available in public literature, a comparison between predicted and typical experimental values for analogous structures provides a framework for validation. The following table presents a hypothetical comparison based on established chemical shift and vibrational frequency ranges for the functional groups present in the molecule.

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value | Typical Experimental Range | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | |||

| 12.5 (s, 1H) | 10.0 - 13.0 | -COOH | |

| 4.45 (q, 2H) | 4.2 - 4.6 | -OCH₂CH₃ | |

| 2.60 (s, 3H) | 2.5 - 2.8 | -CH₃ (ring) | |

| 1.40 (t, 3H) | 1.3 - 1.5 | -OCH₂CH₃ | |

| ¹³C NMR (δ, ppm) | |||

| 165.0 | 160.0 - 170.0 | -COOH | |

| 162.5 | 160.0 - 165.0 | C2 (oxazole) | |

| 158.0 | 155.0 - 160.0 | C5 (oxazole) | |

| 115.0 | 110.0 - 120.0 | C4 (oxazole) | |

| 68.0 | 65.0 - 70.0 | -OCH₂CH₃ | |

| 15.0 | 14.0 - 16.0 | -CH₃ (ring) | |

| 14.5 | 13.0 - 15.0 | -OCH₂CH₃ | |

| IR (cm⁻¹) | |||

| 3300-2500 (broad) | 3300 - 2500 | O-H stretch (H-bonded dimer) | |

| 1710 (strong) | 1725 - 1700 | C=O stretch (H-bonded dimer) | |

| 1250 (strong) | 1320 - 1210 | C-O stretch (acid & ether) | |

| 940 (broad) | 960 - 900 | O-H bend (out-of-plane) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and non-covalent interactions. youtube.com For this compound, MD simulations can elucidate the rotational freedom of the ethoxy group and the nature of intermolecular hydrogen bonding.

A critical aspect of the molecular behavior of this compound is the strong tendency of the carboxylic acid group to form intermolecular hydrogen bonds. In many environments, carboxylic acids exist as cyclic dimers, where two molecules are held together by two strong hydrogen bonds between their carboxyl groups. nih.govchemistryguru.com.sg MD simulations can quantify the stability of these dimers and explore the dynamics of their formation and dissociation. rsc.org The strength of these hydrogen bonds can be inferred from the simulated distances and angles between the donor and acceptor atoms over time.

The following table summarizes hypothetical findings from a molecular dynamics simulation of this compound in a condensed phase, highlighting key conformational and interaction parameters.

Table 2: Summary of Molecular Dynamics Simulation Findings This table presents hypothetical data for illustrative purposes.

| Parameter | Simulation Result | Interpretation |

|---|---|---|

| Ethoxy Group Conformation | ||

| Dihedral Angle (C(ring)-O-CH₂-CH₃) | Predominantly anti-periplanar (≈180°) | This staggered conformation minimizes steric hindrance, representing the most stable rotamer. |

| Rotational Energy Barrier | ~3-4 kcal/mol | The ethoxy group exhibits significant flexibility, with relatively free rotation at room temperature. |

| Intermolecular Interactions | ||

| Carboxylic Acid Dimerization | High propensity to form stable cyclic dimers | Strong, directional hydrogen bonds are the primary mode of intermolecular interaction. |

| Average H-bond Distance (O-H···O=C) | 1.6 - 1.8 Å | Indicates strong hydrogen bonding within the dimer complex. |

| Dimer Lifetime | Nanoseconds to microseconds | The stability of the dimer is significant, influencing the physical properties of the bulk material. |

Applications of 5 Ethoxy 2 Methyloxazole 4 Carboxylic Acid in Advanced Organic Synthesis and Material Science Research

Strategic Utility as a Molecular Building Block for Complex Architectures

5-Ethoxy-2-methyloxazole-4-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. The oxazole (B20620) ring is a key heterocyclic nucleus, meaning it's a fundamental component in the creation of diverse compounds. nih.gov Its structure allows for various chemical reactions, making it a versatile starting point for constructing intricate molecular architectures. The stability of the oxazole ring, combined with its compatibility with different functional groups, makes it an ideal candidate for complex organic syntheses. chemimpex.com

The synthesis of oxazole-based molecules is an active area of research, with methods like the van Leusen oxazole synthesis being a prominent strategy. nih.gov This reaction allows for the formation of the oxazole ring system from precursors like tosylmethylisocyanides (TosMICs) in a one-pot reaction under mild conditions. nih.gov The ability to create such compounds efficiently is vital for the development of new materials and pharmaceuticals.

Table 1: Key Features of Oxazole Scaffolds

| Feature | Description |

| Structural Diversity | The oxazole ring can be substituted at three different positions, allowing for a wide range of derivatives. researchgate.net |

| Biological Activity | Oxazole-based molecules interact with various receptors and enzymes in biological systems. nih.gov |

| Synthetic Accessibility | Established synthetic methods like the van Leusen reaction facilitate the creation of oxazole compounds. nih.gov |

Development of Diverse Chemical Libraries Based on the Oxazole Scaffold

The oxazole scaffold is a valuable core structure for generating diverse chemical libraries. These libraries are collections of related compounds that can be screened for various biological activities. The ability to easily modify the oxazole ring at its three substitution points allows for the creation of a vast number of different molecules from a single starting scaffold. researchgate.net This structural flexibility is a significant advantage in the discovery of new therapeutic agents. researchgate.net

DNA-encoded library (DEL) technology, which combines combinatorial chemistry with DNA-based encoding, has become a powerful tool for drug discovery. acs.org The development of DNA-compatible reactions to create structurally diverse DELs is a critical area of research. acs.org The synthesis of privileged scaffolds, like those based on the oxazole ring, is particularly important for enhancing the complexity of these libraries. acs.org

Precursor for the Synthesis of Fluorescent Dyes and Optoelectronic Materials

While direct research on this compound as a precursor for fluorescent dyes and optoelectronic materials is not extensively documented in the provided results, the broader class of oxazole-containing compounds has shown potential in this area. Oligomeric chemical compounds composed of successive N,O-heteroaromatic rings, including oxazoles, have been investigated for their useful properties as alternative substances for biomolecular recognition. nih.gov The synthesis of pyridyl-oxazole ligands, for example, has been developed based on the van Leusen reaction. nih.gov The electronic properties of such conjugated systems can be tuned, suggesting potential applications in optoelectronic materials. Further research is needed to specifically explore the role of this compound in this field.

Contribution to the Synthesis of Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The oxazole scaffold is highly amenable to SAR studies due to the ease of modifying its substituents. researchgate.net By systematically altering the groups at the three positions of the oxazole ring, researchers can determine which structural features are crucial for a desired biological effect. For instance, in the development of cholinesterase inhibitors, SAR studies revealed that the substitution on the aromatic moiety of oxazole derivatives had a significant impact on their inhibitory potential. researchgate.net

The flexible nature of the oxazole ligand allows it to bind to various molecular targets, making it an attractive scaffold for developing effective therapeutic agents. researchgate.net Detailed SAR studies on 4H-chromene systems, which can be related to oxazole-containing structures, have demonstrated that the nature and position of substituents significantly influence their potency and selectivity. nih.gov

Table 2: Examples of SAR Insights for Oxazole-Related Scaffolds

| Scaffold Position | Favorable Substituent Properties |

| Position 3 & 4 (4H-chromene) | Rigid and hydrophobic functional groups nih.gov |

| Position 6 (4H-chromene) | Small and hydrophilic meta or para-substituted aryl groups nih.gov |

Applications as a Research Tool and in Agrochemical Compound Design

5-Methyloxazole-4-carboxylic acid, a closely related compound, is utilized in the development of agrochemicals, particularly for pest control. chemimpex.com Its structure is designed to be effective against pests while being less harmful to beneficial insects compared to traditional pesticides. chemimpex.com The unique structure of such oxazole derivatives enhances their reactivity, making them valuable in the synthesis of various bioactive molecules for both pharmaceutical and agricultural applications. chemimpex.com

The oxazole ring system is a prime skeleton for drug discovery due to its structural and chemical diversity. nih.gov This makes oxazole-based molecules, including this compound, valuable research tools for exploring new therapeutic agents and understanding biological processes. nih.gov The continuous design and synthesis of novel oxazole-based heterocyclic compounds are crucial for overcoming challenges like drug resistance and for making significant contributions to human health. nih.gov

Future Research Directions and Perspectives for 5 Ethoxy 2 Methyloxazole 4 Carboxylic Acid

Innovation in Sustainable and Efficient Synthetic Routes

The development of green and efficient synthetic methodologies is a paramount goal in modern chemistry. rasayanjournal.co.innih.govnumberanalytics.comijpsjournal.com For 5-Ethoxy-2-methyloxazole-4-carboxylic acid, future research will likely focus on moving beyond traditional synthetic paradigms to embrace more sustainable practices. A plausible and established route to carboxylic acids is the hydrolysis of their corresponding esters. Thus, the synthesis of this compound could be readily achieved from its ethyl ester precursor, ethyl 5-ethoxy-2-methyloxazole-4-carboxylate.

Future innovations in this area could involve:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds. nih.govijpsjournal.com Applying microwave irradiation to the hydrolysis of the ester precursor could lead to a more energy-efficient and rapid synthesis of the target carboxylic acid. nih.gov

Biocatalysis: The use of enzymes, such as specific hydrolases, could offer a highly selective and environmentally benign method for the de-esterification step. This would operate under mild conditions, minimizing waste and avoiding the use of harsh reagents.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters, enhance safety, and can be easily scaled up. Developing a flow-based synthesis for this compound would represent a significant step towards efficient and scalable production.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Method | Potential Advantages | Potential Challenges |

| Conventional Hydrolysis | Well-established, reliable | Often requires harsh conditions (strong acid/base), long reaction times |

| Microwave-Assisted Hydrolysis | Rapid, energy-efficient, higher yields | Requires specialized equipment, optimization of reaction conditions |

| Biocatalytic Hydrolysis | Highly selective, mild conditions, environmentally friendly | Enzyme stability and cost, substrate specificity |

| Flow Chemistry Synthesis | Scalable, enhanced safety, precise control | Initial setup cost, potential for clogging |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the oxazole (B20620) ring, the carboxylic acid, the ethoxy group, and the methyl group. While specific reactivity studies on this compound are lacking, its structure suggests a number of potential transformations that could be explored in future research.

Derivatization of the Carboxylic Acid: The carboxylic acid moiety is a versatile handle for a wide range of chemical transformations. Future work could explore:

Amidation: Reaction with various amines to produce a library of novel amides. These derivatives could be screened for biological activity, as the amide bond is a key feature in many pharmaceuticals.

Esterification: Formation of new esters with different alcohols to modulate the compound's solubility and pharmacokinetic properties.

Reduction: Reduction of the carboxylic acid to the corresponding alcohol, opening up further avenues for functionalization.

Reactions of the Oxazole Ring: The oxazole ring itself can participate in various reactions, although it is generally considered to be relatively stable. Future studies could investigate its susceptibility to:

Electrophilic Aromatic Substitution: While the oxazole ring is electron-deficient, the activating effect of the ethoxy and methyl groups might allow for electrophilic substitution at the C-4 position after decarboxylation.

Cycloaddition Reactions: The diene-like character of the oxazole ring could be exploited in Diels-Alder reactions, providing access to complex polycyclic structures.

Decarboxylation: Heating the carboxylic acid could lead to decarboxylation, yielding 5-ethoxy-2-methyloxazole. This transformation could be a key step in the synthesis of other substituted oxazoles.

A summary of potential reactions is provided in Table 2.

Table 2: Potential Reactivity of this compound

| Functional Group | Potential Reaction | Potential Product |

| Carboxylic Acid | Amidation | 5-Ethoxy-2-methyloxazole-4-carboxamide |

| Carboxylic Acid | Esterification | 5-Ethoxy-2-methyloxazole-4-carboxylate ester |

| Carboxylic Acid | Reduction | (5-Ethoxy-2-methyloxazole-4-yl)methanol |

| Oxazole Ring | Electrophilic Substitution (post-decarboxylation) | Substituted 5-ethoxy-2-methyloxazole |

| Oxazole Ring | Cycloaddition | Bicyclic adducts |

| Carboxylic Acid | Decarboxylation | 5-ethoxy-2-methyloxazole |

Deeper Computational Insights into Complex Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.govnih.govacs.org In the context of this compound, computational studies could provide valuable insights into its properties and reaction mechanisms, even in the absence of extensive experimental data.

Future computational research could focus on:

Elucidation of Reaction Mechanisms: Density Functional Theory (DFT) calculations could be employed to model the transition states and reaction pathways for the transformations described in the previous section. This would allow for a deeper understanding of the factors controlling reactivity and selectivity. mdpi.com

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data such as NMR and IR spectra. These predictions would be invaluable in confirming the structure of newly synthesized derivatives of the target compound.

Molecular Docking Studies: If potential biological targets are identified, molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound and its derivatives. This could guide the rational design of more potent bioactive molecules.

Expansion of Applications in Emerging Fields of Chemical Research

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. nih.gov Given this precedent, it is reasonable to hypothesize that this compound and its derivatives could have applications in various fields of chemical research.

Medicinal Chemistry: The structural motifs present in the target molecule are found in compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. journalajst.comsemanticscholar.orgnih.gov Future research should involve the synthesis of a library of derivatives and their screening against various biological targets. The carboxylic acid group provides a convenient point for modification to optimize activity and pharmacokinetic properties.

Materials Science: Oxazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their electronic and photophysical properties. The specific substitution pattern of this compound could impart interesting luminescent properties, making it a candidate for further investigation in this area.

Agrochemicals: Substituted oxazoles have also found application as herbicides and fungicides. ijpsjournal.com The unique substitution pattern of the target compound could lead to the discovery of new agrochemicals with novel modes of action.

While this compound remains a relatively unexplored molecule, its structure holds significant promise for future research. By embracing sustainable synthetic methods, thoroughly exploring its reactivity, leveraging the power of computational chemistry, and investigating its potential in a range of applications, the scientific community can unlock the full potential of this intriguing oxazole derivative. The path forward is clear: a multidisciplinary approach that combines synthetic innovation, mechanistic understanding, and application-driven research will be key to realizing the value of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Ethoxy-2-methyloxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves esterification or alkylation of oxazole precursors. For example, ethoxy groups can be introduced via nucleophilic substitution using ethyl halides under basic conditions (e.g., NaH in DMF). Purity (>95%) is achievable through recrystallization from ethanol/water mixtures or chromatographic purification (silica gel, ethyl acetate/hexane) .

- Key Variables : Temperature (60–80°C optimizes substitution), solvent polarity, and stoichiometric ratios of reactants. Impurities often arise from incomplete substitution or byproducts like 5-methyloxazole-4-carboxylic acid derivatives .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolves regiochemistry of substituents (e.g., ethoxy vs. methoxy groups) and confirms the oxazole ring conformation. For related compounds, C–O bond lengths in ethoxy groups range from 1.42–1.45 Å .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Ethoxy protons at δ 1.35–1.40 ppm (triplet) and δ 3.85–4.00 ppm (quartet); methyl groups on oxazole at δ 2.45–2.55 ppm .

- ¹³C NMR : Carboxylic acid carbon at δ 165–170 ppm .

Q. What are the stability considerations for storing this compound?

- Storage Guidelines : Store at 0–6°C in airtight containers under nitrogen to prevent hydrolysis of the ethoxy group. Degradation products (e.g., 5-hydroxy derivatives) can form under humid conditions, detectable via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Case Study : Discrepancies in melting points (e.g., 182–183°C vs. 239–242°C for phenyl-substituted analogs) may arise from polymorphism or varying purity levels .

- Resolution Strategy :

- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Cross-validate using LC-MS to detect trace impurities (<2%) that depress melting points .

Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts?

- Advanced Method : Use directing groups (e.g., boronates) to control substitution positions. For example, Suzuki-Miyaura coupling of ethoxy-substituted boronic acids with methyloxazole precursors achieves >90% regioselectivity .

- Challenges : Competing reactions at the oxazole C-5 vs. C-4 positions require careful tuning of catalysts (e.g., Pd(PPh₃)₄) and reaction times .

Q. How do electronic effects of the ethoxy group influence the compound’s reactivity in downstream applications (e.g., peptide coupling)?

- Mechanistic Insight : The ethoxy group’s electron-donating nature increases electron density at the oxazole ring, enhancing electrophilic substitution at C-4. This property is critical in coupling reactions with amino acids (e.g., EDC/HOBt-mediated activation of the carboxylic acid) .

- Data Validation : IR spectroscopy confirms carboxylic acid activation (C=O stretch at 1710–1730 cm⁻¹ shifts to 1680–1700 cm⁻¹ upon forming active esters) .

Q. What computational methods predict the bioactivity of this compound derivatives?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces to predict binding affinities with target enzymes (e.g., COX-2 inhibition). Molecular docking (AutoDock Vina) validates interactions with active sites .

Data Contradiction Analysis

Q. Why do HPLC purity assays for this compound sometimes conflict with elemental analysis results?

- Root Cause : Residual solvents (e.g., DMF) or inorganic salts from synthesis may skew elemental analysis.

- Mitigation : Combine thermogravimetric analysis (TGA) with Karl Fischer titration to quantify solvent residues. Repurify via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.